

# CEP-28122 ALK signaling pathway inhibition

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## Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

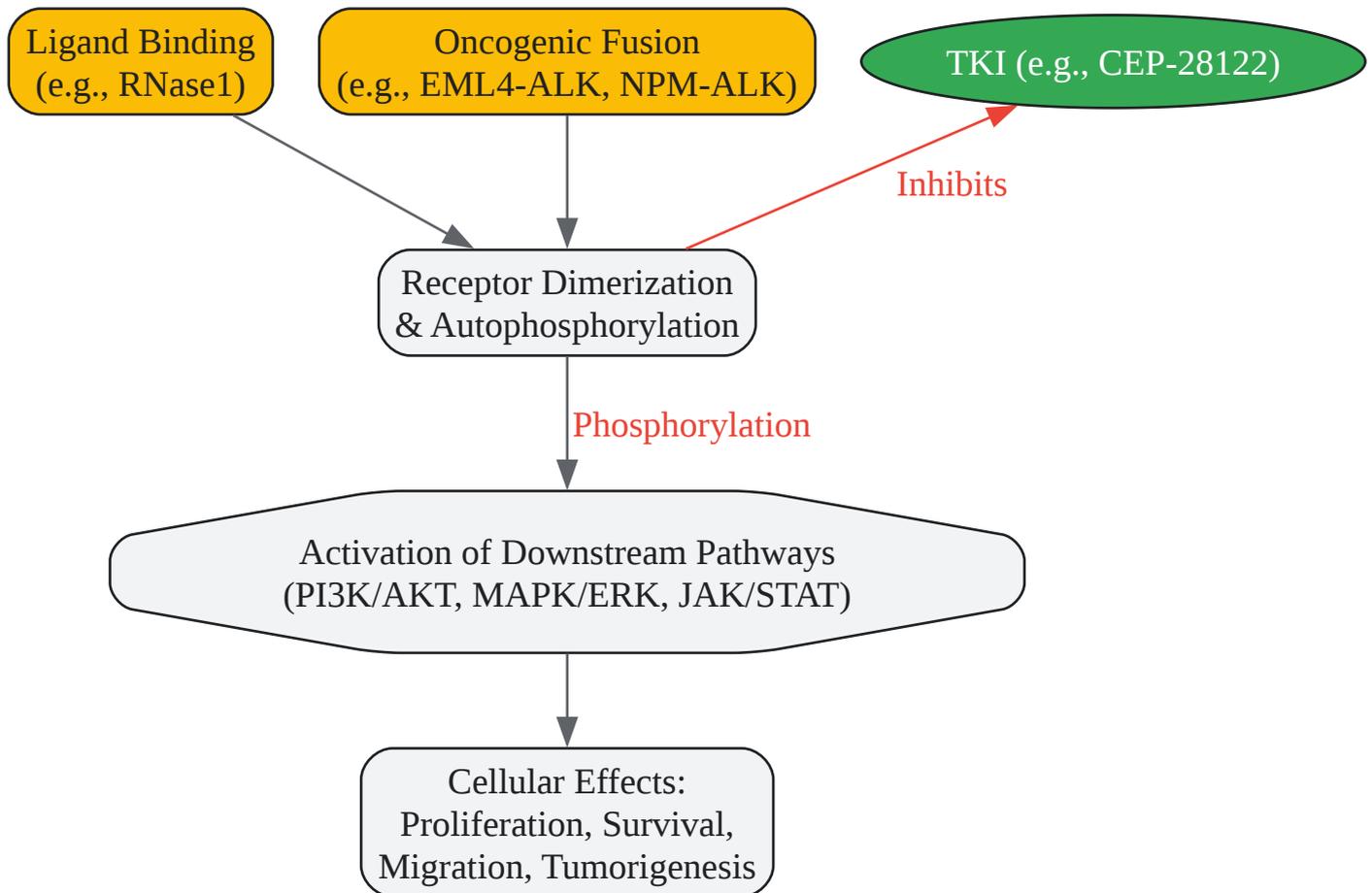
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## CEP-28122 Technical Summary

Aspect	Details
Role	Potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1] [2]
Molecular Formula	$C_{28}H_{35}ClN_6O_3$ [1]
Molecular Weight	539.0689 g/mol [1]
CAS Number	1022958-60-6 [1] [2]
Mechanism of Action	Inhibits constitutively active ALK fusion proteins (e.g., NPM-ALK) and ALK point mutations, leading to G1-S cell cycle arrest and apoptosis in ALK-positive cancer cells [2]
Preclinical Efficacy	Demonstrated potent antitumor activity and tumor regression in xenograft models of <b>ALK-positive Anaplastic Large-Cell Lymphoma (ALCL)</b> and <b>non-small cell lung cancer (NSCLC)</b> [1] [2]
Current Status	Appears to be an early-research compound; no mention in recent clinical trials or reviews of approved ALK inhibitors [3] [4].

## ALK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the ALK signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like **CEP-28122**.



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*Diagram depicting the core mechanism of ALK activation and TKI inhibition.*

## Research Context and How to Proceed

- **Historical Context of ALK Inhibitors:** The development of **CEP-28122** was part of the early wave of ALK inhibitor discovery following the identification of ALK as a driver in NSCLC in 2007 [5]. It was discovered and characterized preclinically around 2012 [2]. The field has since evolved rapidly through multiple generations of inhibitors (Crizotinib → Alectinib, Ceritinib → Lorlatinib) to

overcome resistance and improve brain penetration [3] [4]. The lack of recent data suggests **CEP-28122** itself was likely superseded by these clinically successful compounds.

- **Accessing Detailed Protocols:** For the detailed experimental methodologies used in the original **CEP-28122** studies, your most reliable course of action is to **access the primary research paper directly**. You can use the PubMed ID (PMID) **22203728** from the supplier reference to locate the article titled "**CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers**" [2].
- **Explore Modern ALK Research:** Current research focuses on next-generation inhibitors like **Neladalkib (NVL-655)**, a fourth-generation ALK-selective inhibitor designed to overcome complex resistance mutations and with promising activity in heavily pre-treated patients, as investigated in the ongoing **ALKOVE-1** trial [3] [5]. Furthermore, novel mechanisms are being explored, such as RNase1-driven wild-type ALK activation, which may expand the population of NSCLC patients eligible for ALK-targeted therapy [6].

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## References

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3. Advances in ALK Inhibition in Non-Small Cell Lung Cancer [ncoda.org]
4. The past, present, and future of ALK-targeted drug discovery [sciencedirect.com]
5. What's the latest update on the ongoing clinical trials ... [synapse.patsnap.com]
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